2-Amino-6-chlorobenzothioamide
Description
Significance of Thioamide Functionality in Modern Organic Synthesis
The thioamide group, a bioisostere of the amide bond, imparts distinct characteristics to a molecule. mdpi.comchemrxiv.orgchemrxiv.org This single-atom substitution of sulfur for oxygen leads to altered nucleophilicity, hydrogen bonding capabilities, and reactivity. chemrxiv.orgchemrxiv.org Thioamides are recognized as crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including thiazoles. researchgate.net Their enhanced reactivity compared to amides makes them versatile precursors for various chemical transformations. mdpi.combohrium.com In medicinal chemistry, the incorporation of a thioamide can lead to improved metabolic stability and target affinity of drug candidates. chemrxiv.orgchemrxiv.org The development of new and efficient methods for the synthesis of thioamides remains a significant focus in contemporary organic synthesis. mdpi.comchemrxiv.org
Overview of Benzothioamide Structural Motifs and Their Role as Synthetic Intermediates
Benzothioamides serve as pivotal intermediates in the construction of complex molecular architectures. Their inherent reactivity allows for a range of chemical manipulations, making them valuable synthons in organic synthesis. researchgate.net For instance, they can undergo cyclization reactions to form various fused heterocyclic systems. bohrium.com The Willgerodt-Kindler reaction is a classic and adaptable method for preparing benzothioamides from aryl alkyl ketones, sulfur, and an amine. chemrxiv.orgresearchgate.net Furthermore, the thionation of benzamides using reagents like Lawesson's reagent provides a direct route to benzothioamides. mdpi.com These compounds are instrumental in the synthesis of quinazolinone alkaloids and other biologically active molecules. rsc.org
Research Context of 2-Amino-6-chlorobenzothioamide within the Benzothioamide Class
This compound is a specific example of a halogenated aminobenzothioamide that has garnered attention in synthetic chemistry research. The presence of three distinct functional groups—an amino group, a chloro substituent, and a thioamide—on the benzene (B151609) ring offers multiple sites for chemical modification. This trifunctional nature makes it a versatile building block for creating a diverse library of compounds. Research involving this compound often focuses on its utility in synthesizing more complex heterocyclic structures, such as quinazolin-4(1H)-thiones. rsc.org
Scope and Objectives of Academic Investigations on Halogenated Aminobenzothioamides
Academic investigations into halogenated aminobenzothioamides, such as this compound, are driven by the desire to explore their synthetic potential. The objectives of these studies typically include the development of novel synthetic methodologies, the investigation of their reactivity in various chemical transformations, and the synthesis of new compounds with potential biological or material applications. The presence of a halogen atom provides a handle for cross-coupling reactions, while the amino group can be involved in cyclization and derivatization reactions. The thioamide functionality, as previously mentioned, is a key reactive center. researchgate.netrsc.org
Synthesis and Spectroscopic Characterization
The preparation of this compound is a key step for its subsequent use in organic synthesis. A common and effective method involves the thionation of the corresponding nitrile, 2-amino-6-chlorobenzonitrile (B183317). rsc.org
Synthetic Routes from 2-Amino-6-chlorobenzonitrile
A prevalent method for the synthesis of this compound is the reaction of 2-amino-6-chlorobenzonitrile with a sulfur source. One documented procedure utilizes sodium hydrosulfide (B80085) (NaHS) in a suitable solvent like dimethylformamide (DMF). rsc.org This reaction directly converts the nitrile functionality into a primary thioamide.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Product | Reference |
|---|
Spectroscopic Data and Structural Elucidation
The structure of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) are essential for structural confirmation.
¹H-NMR Data (300 MHz, DMSO-d₆):
δ 10.15 (1H, br s, CSNH₂): This broad singlet corresponds to one of the protons of the primary thioamide group.
δ 9.68 (1H, br s, CSNH₂): The second proton of the thioamide group also appears as a broad singlet.
δ 6.98 (1H, dd, ³J = 8.0 Hz, ³J = 8.0 Hz, CH(4)): This doublet of doublets is assigned to the proton at the 4-position of the benzene ring.
δ 6.68 – 6.54 (2H, m, CH(3 + 5)): This multiplet represents the protons at the 3 and 5 positions.
δ 5.18 (2H, br s, NH₂): The broad singlet corresponds to the two protons of the amino group. rsc.org
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While specific IR and MS data for this compound are not detailed in the provided search results, related compounds like 2-Amino-4-chlorobenzothioamide show characteristic IR peaks for N-H and C=S stretching. rsc.org Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a versatile substrate for various organic reactions.
Reactions Involving the Thioamide Group
The thioamide group is the most reactive site for many transformations.
Cyclization Reactions to Form Heterocycles
A significant application of 2-aminobenzothioamides is their use in the synthesis of quinazoline (B50416) derivatives. For example, this compound can react with aldehydes in water to form 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones in good yields. rsc.org This reaction proceeds without the need for a catalyst. rsc.org
Table 2: Reaction of this compound with an Aldehyde
| Reactants | Product | Conditions | Reference |
|---|
Transformations of the Amino Group and Aromatic Ring
The amino group and the chlorinated aromatic ring also offer sites for further functionalization, although specific examples for this compound are not extensively detailed in the provided results. In general, the amino group can be acylated, alkylated, or diazotized for further reactions. The chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, common for aryl halides.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2S |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-amino-6-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H7ClN2S/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) |
InChI Key |
ZHNOUTJJYDPCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 6 Chlorobenzothioamide
Direct Sulfuration Approaches for Thioamide Formation
Direct sulfuration methods offer an efficient route to thioamides by constructing the C=S bond from various starting materials. These approaches are valued for their atom economy and potential for novel reactivity.
Utilization of Elemental Sulfur and Sulfuration Agents
Elemental sulfur (S₈) is an inexpensive, abundant, and environmentally benign sulfur source that has been increasingly utilized in modern organic synthesis for the formation of thioamides. mdpi.com Various protocols have been developed that leverage elemental sulfur in multi-component reactions to afford thioamides.
One such strategy involves the transition-metal-free, one-pot reaction between a chlorohydrocarbon, an amide (like N,N-dimethylformamide), and elemental sulfur. chemistryviews.org This method is notable for avoiding residual transition metals in the final product. chemistryviews.org Another significant approach is the three-component reaction of alkynes, elemental sulfur, and aliphatic amines, which proceeds in a straightforward and atom-economical manner without a catalyst. acs.org
The Willgerodt–Kindler reaction is a classic method that has been modernized for thioamide synthesis. It traditionally involves the reaction of an aryl alkyl ketone with sulfur and an amine. mdpi.com Recent advancements include catalyst-free and solvent-free versions of this reaction to produce aryl thioamides, enhancing its green credentials. mdpi.com Furthermore, a decarboxylative strategy has been developed, reacting arylacetic acids, amines, and elemental sulfur, which also circumvents the need for a metal catalyst or an external oxidant. organic-chemistry.org
Table 1: Overview of Direct Thioamidation Methods Using Elemental Sulfur
| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |
| Three-Component | Chlorohydrocarbon, Amide, Elemental Sulfur | NaOH, 100 °C, Transition-Metal-Free | chemistryviews.org |
| Three-Component | Alkyne, Aliphatic Amine, Elemental Sulfur | Catalyst-Free, Atom-Economical | acs.org |
| Willgerodt-Kindler | Aryl Ketone, Amine, Elemental Sulfur | Catalyst-Free, Solvent-Free | mdpi.com |
| Decarboxylative | Arylacetic Acid, Amine, Elemental Sulfur | Transition-Metal-Free, Oxidant-Free | organic-chemistry.org |
Transition Metal-Catalyzed Sulfuration Reactions
While elemental sulfur can poison many traditional metal catalysts, specific transition-metal-catalyzed methods for thioamide synthesis have been developed. chemistryviews.org These reactions, though less common than other methods for thioamide formation, represent an active area of research. Copper-catalyzed systems, for instance, have been used for the synthesis of N,N-dimethylthioamides. researchgate.net Research has also been conducted on thioamide-based transition metal complexes, which can themselves act as catalysts in other transformations, such as the C-H amidation of thioamides catalyzed by Cobalt(III) complexes or the arylation of thienyl thioamides catalyzed by Palladium complexes. researchgate.net The development of robust catalysts that can tolerate sulfur-containing substrates and reagents is key to expanding the utility of this approach.
Catalyst-Free and Solvent-Free Thioamidation Strategies
In a move towards greener and more sustainable chemistry, catalyst-free and solvent-free methods have been developed for thioamide synthesis. A significant example is a catalyst-free version of the Willgerodt–Kindler reaction, which allows for the preparation of aryl thioamides in good yields without the need for a solvent. mdpi.com
Furthermore, reactions conducted in water are highly desirable. Research has shown that the synthesis of certain heterocyclic structures, such as 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones, can proceed from 2-aminobenzothioamides in water without any catalyst or promoter. rsc.orgnih.govrsc.org The 2-aminobenzothioamide starting materials for these reactions, including 2-Amino-6-chlorobenzothioamide, can be readily prepared using catalyst-free methods, such as the thiolysis of the corresponding nitrile. rsc.orgrsc.org These aqueous, catalyst-free systems represent a highly efficient and environmentally friendly pathway in organic synthesis.
Conversion of Precursors to this compound
A common and highly effective strategy for synthesizing this compound involves the modification of a closely related precursor molecule that already contains the core aromatic structure.
Thiolysis of Nitrile Precursors (e.g., 2-Amino-6-chlorobenzonitrile)
One of the most direct and efficient methods for the preparation of 2-aminobenzothioamides is the thiolysis of the corresponding 2-aminobenzonitriles. rsc.org This reaction involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond of the nitrile group. For the synthesis of this compound, the precursor 2-Amino-6-chlorobenzonitrile (B183317) is treated with a sulfur source like sodium hydrosulfide (B80085) (NaHS). rsc.orgrsc.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org This method is particularly effective for electron-poor 2-aminobenzonitriles. rsc.org
Table 2: Synthesis of 2-Aminobenzothioamides via Nitrile Thiolysis
| Precursor | Reagent | Solvent | Conditions | Product | Reference |
| 2-Aminobenzonitriles | Sodium Hydrosulfide (NaHS) | DMF | Not specified | 2-Aminobenzothioamides | rsc.org |
Transformation of Amide Analogs
The conversion of an amide to its corresponding thioamide, a process known as thionation, is a fundamental transformation in organic chemistry. This method can be applied to the synthesis of this compound from its amide analog, 2-Amino-6-chlorobenzamide. The most common reagents used for this purpose are Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀). caltech.edu
Lawesson's reagent is often the preferred reagent for the thionation of amides as it is more soluble in organic solvents like tetrahydrofuran (B95107) (THF) and tends to provide higher yields with fewer side reactions compared to P₄S₁₀. caltech.educhemspider.com The reaction can often be conducted at room temperature in THF, although heating in a solvent like toluene (B28343) is also common. chemspider.com Phosphorus pentasulfide is another effective, albeit often more aggressive, thionating agent. caltech.edu Both methods require anhydrous conditions due to the electrophilic nature of the phosphorus-based reagents. caltech.edu
Table 3: Comparison of Thionating Reagents for Amide to Thioamide Conversion
| Reagent | Typical Solvent(s) | General Conditions | Advantages/Disadvantages | Reference |
| Lawesson's Reagent (LR) | THF, Toluene | Room temperature to reflux | Generally higher yields and fewer side-products for amides; reaction byproducts can be odorous. | caltech.educhemspider.com |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Xylene | Typically requires heating/reflux | Potent reagent; may lead to more side reactions with sensitive substrates; byproducts can often be removed by aqueous workup. | caltech.eduaudreyli.com |
Multi-Component Reaction Approaches for Benzothioamide Synthesis
Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from three or more starting materials in a single step, adhering to the principles of atom economy and procedural simplicity. One of the most relevant MCRs for the synthesis of thioamides is the Kindler thioamide synthesis. researchgate.net This reaction typically involves an aldehyde, an amine, and elemental sulfur.
For the synthesis of this compound, a plausible MCR approach would be the Kindler reaction utilizing 4-chloro-2-nitrobenzaldehyde (B15764) as the starting material. The nitro group can be subsequently reduced to an amino group. The proposed reaction is outlined below:
Proposed Kindler Synthesis of a this compound Precursor
Reaction: 4-chloro-2-nitrobenzaldehyde, a suitable amine (e.g., morpholine), and elemental sulfur are heated together in a suitable solvent.
Intermediate: The reaction proceeds through the formation of an enamine, which then reacts with sulfur.
Product: The initial product would be N,N-disubstituted-2-nitro-6-chlorobenzothioamide.
Reduction: The nitro group is then reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), followed by removal of the N-substituents if the primary thioamide is desired.
The yields of the Kindler reaction can be influenced by the nature of the aldehyde and amine used. The table below shows representative examples of the Kindler reaction for the synthesis of various thioamides.
| Aldehyde | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Morpholine | Pyridine | Reflux | 5 | 95 |
| 4-Methoxybenzaldehyde | Piperidine | DMF | 100 | 6 | 92 |
| 4-Nitrobenzaldehyde | Pyrrolidine | Toluene | 110 | 8 | 85 |
Regioselective Synthesis Strategies for Substituted Benzothioamides
The regioselective synthesis of this compound presents a significant challenge due to the presence of multiple substitution sites on the benzene (B151609) ring. The key is to control the introduction of the thioamide group at the desired position relative to the amino and chloro substituents.
A common strategy for the synthesis of benzothioamides is the thionation of the corresponding benzonitrile (B105546). Therefore, the regioselective synthesis of 2-amino-6-chlorobenzonitrile is a critical first step. This can be achieved through directed ortho-metalation or by starting with a precursor where the substitution pattern is already established.
Once the correctly substituted benzonitrile is obtained, the thionation reaction must be performed. Various thionating agents can be used, such as Lawesson's reagent, phosphorus pentasulfide (P₄S₁₀), or H₂S in the presence of a base. The choice of reagent and reaction conditions can influence the regioselectivity and yield.
For instance, in the synthesis of substituted 2-aminobenzothiazoles, the cyclization of substituted anilines with thiocyanogen (B1223195) has been shown to be regioselective, with the substitution pattern on the aniline (B41778) directing the position of the incoming group. indexcopernicus.com A similar principle would apply to the synthesis of this compound, where the electronic effects of the amino and chloro groups on the starting material would direct the regiochemical outcome of the thionation or a related C-S bond-forming reaction.
The table below summarizes different methods for the synthesis of substituted benzothioamides, highlighting the starting materials and reagents used.
| Starting Material | Reagent(s) | Product | Key Feature |
|---|---|---|---|
| Substituted Benzonitrile | NaHS in DMF | Substituted Benzothioamide | Direct thionation of the nitrile group. |
| Substituted Benzaldehyde | Amine, Sulfur (Kindler reaction) | N-Substituted Benzothioamide | Multi-component reaction. |
| Substituted Benzamide | Lawesson's Reagent | Substituted Benzothioamide | Thionation of the corresponding amide. |
Stereochemical Considerations in Benzothioamide Synthesis
While this compound itself is not chiral, the introduction of chiral centers is a crucial aspect of drug design and development. The thioamide group can be a part of a larger chiral molecule, and its synthesis may require stereochemical control. Asymmetric synthesis of thioamides can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
For example, a chiral amine can be used in the Kindler reaction to induce asymmetry in the final product. Alternatively, a prochiral substrate could be thionated using a chiral catalyst to produce an enantiomerically enriched thioamide. Copper(I) complexes with chiral ligands have been successfully used in the asymmetric conjugate addition to α,β-unsaturated thioamides, demonstrating that the thioamide group can be incorporated into a molecule with high enantioselectivity. nih.gov
The use of thioamide-based organocatalysts in asymmetric synthesis has also been reported, where the thioamide group plays a key role in achieving high stereoselectivity. mdpi.com These methodologies could be adapted for the synthesis of chiral derivatives of this compound.
The following table presents some examples of stereoselective reactions involving thioamides.
| Reaction Type | Chiral Source | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Conjugate Addition | Cu(I)-Chiral Ligand | α,β-Unsaturated Thioamide | Chiral Selenide | Up to 99% |
| Direct Asymmetric Aldol Reaction | Chiral Cooperative Catalyst | Thioacetamide | syn-Aldol Product | High stereoselectivity |
Green Chemistry Principles in this compound Synthesis Development
The development of synthetic routes for this compound should be guided by the twelve principles of green chemistry to minimize environmental impact and enhance safety. sigmaaldrich.comacs.org These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org
Key green chemistry considerations for the synthesis of this compound include:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. researchgate.netrhhz.net The synthesis of benzothioamides from benzonitriles has been demonstrated in supercritical CO₂, which is a non-toxic and environmentally benign solvent. researchgate.net
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve efficiency. acs.org This includes the use of recyclable catalysts.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. MCRs like the Kindler reaction are inherently more atom-economical than multi-step linear syntheses. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org
The table below illustrates the application of green chemistry principles to the synthesis of thioamides.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Toluene, DMF, Pyridine | Water, Supercritical CO₂ | Reduced toxicity and environmental impact. researchgate.netrhhz.net |
| Catalysis | Stoichiometric thionating agents | Catalytic thionation, Biocatalysis | Reduced waste, higher efficiency. acs.org |
| Atom Economy | Multi-step synthesis with protecting groups | Multi-component reactions | Fewer steps, less waste. acs.org |
| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, room temperature reactions | Reduced energy consumption, faster reactions. |
Chemical Reactivity and Transformation Studies of 2 Amino 6 Chlorobenzothioamide
Reactivity of the Thioamide Functional Group
The thioamide moiety (–C(S)NH₂) is a cornerstone of the molecule's reactivity, participating in a variety of chemical transformations. Its behavior is characterized by the unique properties of the thiocarbonyl group (C=S) and the adjacent nitrogen atom.
Nucleophilic Addition Reactions at the Thiocarbonyl Carbon
The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. youtube.comlibretexts.org This reactivity is analogous to that of carbonyl compounds but with distinct differences in reaction rates and outcomes due to the nature of the carbon-sulfur double bond. The initial nucleophilic attack on the thiocarbonyl carbon leads to a tetrahedral intermediate, which can then undergo further reactions. youtube.com
For instance, the reaction of 2-aminobenzothioamides with aldehydes in water can lead to the formation of 1,2-dihydroquinazolin-4(1H)-thiones without the need for a catalyst. rsc.org This transformation proceeds via a tandem condensation-cyclization reaction, highlighting the nucleophilicity of the ortho-amino group and the electrophilicity of the thioamide carbon. rsc.org
Table 1: Potential Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product Type |
|---|---|---|
| Amines | Primary or Secondary Amines | Amidines (after elimination of H₂S) |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Secondary Amines (after reduction) |
Reactions with Electrophiles at the Sulfur and Nitrogen Atoms
The thioamide group contains two nucleophilic centers: the sulfur atom and, to a lesser extent, the nitrogen atom. masterorganicchemistry.com Reactions with electrophiles can therefore occur at either site, with the outcome often depending on the reaction conditions and the nature of the electrophile. Alkylation, for example, can result in the formation of either S-alkyl or N-alkyl products. The sulfur atom is generally considered the softer and more nucleophilic center, often leading to initial S-alkylation to form a thioimidate ester.
Oxidation and Reduction Pathways of the Thioamide Moiety
The thioamide group can undergo both oxidation and reduction, leading to a variety of products. Oxidation of the sulfur atom is a common transformation. Reagents like hydrogen peroxide or peroxy acids can oxidize tertiary amines to amine oxides. libretexts.org While direct oxidation studies on 2-Amino-6-chlorobenzothioamide are not prevalent, the oxidation of similar compounds, such as 2-aminophenol, can be catalyzed by copper(II) complexes to yield phenoxazinone derivatives, indicating the susceptibility of the amino and adjacent groups to oxidative coupling. iitkgp.ac.in
Reduction of the thioamide group, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), is expected to convert the thiocarbonyl group into a methylene (B1212753) group (CH₂), yielding the corresponding diamine, (2-amino-6-chlorophenyl)methanamine. mnstate.edu
Table 2: Predicted Oxidation and Reduction Products
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Oxidation | Mild Oxidizing Agent (e.g., H₂O₂) | Benzothiazole (B30560) derivatives (via cyclization) |
Tautomerism and Isomerization Processes
Tautomerism is a significant aspect of thioamide chemistry. This compound can exist in equilibrium between the thioamide form and its tautomeric thioimidic acid form. clockss.org This process involves the migration of a proton from the nitrogen to the sulfur atom. tgc.ac.in
Furthermore, the presence of the 2-amino group introduces the possibility of amino-imino tautomerism. researchgate.netchimia.ch This involves the migration of a proton from the exocyclic amino group to the ring nitrogen of a potential cyclized intermediate or to the thioamide nitrogen. The predominant tautomeric form is highly dependent on factors such as the solvent, temperature, and pH. clockss.orgnih.gov In many heterocyclic systems, the amino form is generally more stable than the imino form. clockss.orgchimia.ch
Reactivity of the Aromatic Amino Group
The primary aromatic amino group (–NH₂) is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. sundarbanmahavidyalaya.in However, its reactivity is primarily centered on the nucleophilicity of the nitrogen atom.
Acylation and Alkylation Reactions
The nitrogen atom of the aromatic amino group readily reacts with electrophiles such as acylating and alkylating agents. scribd.com
Acylation: This reaction involves the treatment of the amine with acyl chlorides or anhydrides, typically in the presence of a base like pyridine. sundarbanmahavidyalaya.inias.ac.in The reaction results in the formation of an N-acyl derivative (an amide). This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent side reactions like over-halogenation or oxidation. sundarbanmahavidyalaya.inresearchgate.net For instance, acetyl chloride in a buffered brine solution can efficiently acetylate aromatic primary amines. ias.ac.in
Alkylation: The direct alkylation of aromatic amines with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products, including the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgresearchgate.net More controlled and selective N-alkylation can be achieved using methods like reductive amination or transition metal-catalyzed reactions with alcohols. rsc.orgsioc-journal.cn These modern synthetic approaches offer greener and more efficient pathways to N-alkylated aromatic amines. sioc-journal.cn
Table 3: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-thioyl-3-chlorophenyl)acetamide |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-(2-thioyl-3-chlorophenyl)benzamide |
Condensation Reactions (e.g., Imine Formation)
The primary amino group in this compound is nucleophilic and readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases. These reactions are typically catalyzed by acid and involve the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.
The formation of these imines is a versatile transformation, as the resulting products can serve as intermediates for the synthesis of more complex molecules and heterocyclic systems. The reactivity of the carbonyl compound and the reaction conditions, such as solvent and temperature, influence the reaction rate and yield.
Table 1: Examples of Condensation Reactions with this compound This table presents illustrative examples based on general chemical principles of condensation reactions.
| Carbonyl Reactant | Conditions | Product Type |
|---|---|---|
| Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N-Benzylidene-2-amino-6-chlorobenzothioamide |
| Acetone | Toluene (B28343), p-TsOH (cat.), Dean-Stark, Reflux | N-(Propan-2-ylidene)-2-amino-6-chlorobenzothioamide |
| Cyclohexanone | Methanol, Reflux | N-(Cyclohexylidene)-2-amino-6-chlorobenzothioamide |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound can be converted into a diazonium salt. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂) at low temperatures (0–5 °C). scholaris.cadalalinstitute.com Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). scholaris.ca
The resulting 6-chloro-2-thioamidobenzenediazonium chloride is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer or related reactions. iscnagpur.ac.in This allows for the introduction of various substituents onto the aromatic ring at the position of the original amino group.
Table 2: Potential Transformations of the Diazonium Salt of this compound This table outlines common Sandmeyer and related reactions applicable to the diazonium salt.
| Reagent | Product | Reaction Name |
|---|---|---|
| CuCl / HCl | 2,6-Dichlorobenzothioamide | Sandmeyer Reaction |
| CuBr / HBr | 2-Bromo-6-chlorobenzothioamide | Sandmeyer Reaction |
| CuCN / KCN | 2-Cyano-6-chlorobenzothioamide | Sandmeyer Reaction |
| H₂O, H₂SO₄, Δ | 6-Chloro-2-hydroxybenzothioamide | Hydrolysis |
| HBF₄, then Δ | 6-Chloro-2-fluorobenzothioamide | Schiemann Reaction |
| KI | 6-Chloro-2-iodobenzothioamide | Iodination |
| H₃PO₂ | Chlorobenzothioamide | Deamination |
Reactivity of the Chlorinated Aromatic Ring
The chlorine atom on the benzene ring is a key site for reactions that modify the aromatic core of the molecule.
Nucleophilic Aromatic Substitution Reactions
Aryl halides can undergo nucleophilic aromatic substitution (SₙAr), a process where a nucleophile replaces the halide on the ring. nih.govqorganica.es This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org
Table 3: Potential Nucleophilic Aromatic Substitution Reactions This table lists potential nucleophiles for the displacement of the chlorine atom.
| Nucleophile | Potential Product | Typical Conditions |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | 2-Amino-6-methoxybenzothioamide | Methanol/DMF, Heat |
| Ammonia (B1221849) (NH₃) | 2,6-Diaminobenzothioamide | High pressure, Heat, Catalyst |
| Sodium hydrosulfide (B80085) (NaSH) | 2-Amino-6-mercaptobenzothioamide | Polar aprotic solvent (e.g., DMF) |
| Piperidine | 2-Amino-6-(piperidin-1-yl)benzothioamide | Heat, Base |
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. rsc.orgchemrxiv.org
The Suzuki-Miyaura coupling can be used to react the C-Cl bond of this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govresearchgate.net This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine. tcichemicals.comwikipedia.org Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, a specific ligand, and a base to proceed efficiently. rsc.orgacs.org
Table 4: Representative Cross-Coupling Reactions This table provides examples of Suzuki and Buchwald-Hartwig reactions based on established methods for aryl chlorides.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Amino-6-phenylbenzothioamide |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, K₂CO₃ | 2-Amino-6-(4-methoxyphenyl)benzothioamide |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, RuPhos, NaOtBu | 2-Amino-6-(morpholin-4-yl)benzothioamide |
| Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂, BrettPhos, Cs₂CO₃ | N¹,6-Diphenyl-1,2-benzenediamine derivative |
Electrophilic Aromatic Substitution (Directed Ortho-Metalation)
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. baranlab.orguni-muenchen.de
In this compound, both the amino and thioamide groups can potentially act as DMGs. The thioamide group, particularly after N-deprotonation or if N-protected, is expected to be a more effective DMG than the primary amine. This would direct metalation to the C3 position. The directing ability of the primary amino group would also favor metalation at C3. Therefore, functionalization at the C3 position is the most likely outcome.
Table 5: Functionalization via Directed Ortho-Metalation at C3 This table shows potential electrophiles and resulting products following DoM.
| Electrophile | Reagent | Product at C3 Position |
|---|---|---|
| Deuterium (B1214612) | D₂O | -D |
| Iodine | I₂ | -I |
| Carboxyl | CO₂ | -COOH |
| Formyl | DMF | -CHO |
| Methyl | CH₃I | -CH₃ |
Intramolecular Cyclization Reactions and Heterocyclic Annulation
The 1,2-arrangement of the amino and thioamide groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form various fused heterocyclic systems. researchgate.netnih.gov These reactions, often triggered by condensation with a reagent containing two electrophilic sites or by intramolecular attack following a reaction at one of the functional groups, lead to the formation of new rings fused to the benzene ring.
For instance, reaction with reagents that can bridge the nitrogen of the amino group and the sulfur of the thioamide group can lead to the formation of benzothiazine derivatives. Oxidative cyclization, a common strategy for related anilines, could also be employed to form benzothiazole structures. organic-chemistry.org The specific heterocyclic system formed depends on the reagent used and the reaction conditions. mdpi.comrsc.org
Table 6: Potential Intramolecular Cyclization and Annulation Reactions This table illustrates potential heterocyclic products formed from this compound.
| Reagent/Condition | Intermediate/Process | Resulting Heterocyclic Core |
|---|---|---|
| Phosgene or equivalent | Cyclization via N and S atoms | Chlorinated Benzothiazinone derivative |
| α-Haloketone (e.g., phenacyl bromide) | S-Alkylation followed by cyclization | Chlorinated Aminobenzothiazine derivative |
| Oxidizing Agent (e.g., I₂, H₂O₂) | Oxidative C-S/N-H bond formation | 2-Amino-6-chlorobenzothiazole |
| Formic acid | Condensation and cyclization | Chlorinated Benzothiazole |
Formation of Fused Heterocyclic Systems (e.g., Benzothiazoles, Quinazolinones)
The ortho-disposed amino and thioamide functionalities in 2-aminobenzothioamide and its derivatives serve as a versatile scaffold for synthesizing fused heterocycles, particularly quinazolinone analogues.
Quinazolinones and their Thio-analogues:
The reaction of 2-aminobenzothioamides with aldehydes is a key method for synthesizing 1,2-dihydroquinazolin-4(1H)-thiones. In a notable environmentally friendly approach, 2-aminobenzothioamide reacts with various aldehydes in water, without the need for a catalyst or promoter, to produce the corresponding 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones in good to excellent yields. rsc.org This reaction proceeds via a tandem condensation-cyclization mechanism. rsc.org The initial step is the formation of a Schiff base between the aromatic amine and the aldehyde, followed by an intramolecular cyclization where the thioamide nitrogen attacks the imine carbon, leading to the final heterocyclic product.
This transformation works well for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. rsc.org The parent thioamide substrates can be readily prepared from the corresponding 2-aminobenzonitriles through thiolysis with sodium hydrosulfide (NaHS). rsc.org
Similarly, 2-aminobenzothioamide can be heated with trifluoroacetic anhydride (B1165640) in the presence of molecular sieves to yield 2-trifluoromethyl-3H-quinazoline-4-thione. chemicalbook.com Furthermore, 2-aminobenzothioamide has been identified as a key intermediate in the synthesis of thioquinazolinedione derivatives, which are formed from the reaction of 2-aminobenzonitrile (B23959) with carbonyl sulfide (B99878) (COS) catalyzed by NaHS. figshare.com
Table 1: Synthesis of 2-Aryl-1,2-dihydroquinazolin-4(1H)-thiones from 2-Aminobenzothioamide and Aldehydes rsc.org
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-1,2-dihydroquinazolin-4(1H)-thione | 94 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,2-dihydroquinazolin-4(1H)-thione | 99 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,2-dihydroquinazolin-4(1H)-thione | 92 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1,2-dihydroquinazolin-4(1H)-thione | 93 |
| 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-1,2-dihydroquinazolin-4(1H)-thione | 88 |
Reaction Conditions: 2-aminobenzothioamide (0.5 mmol), aldehyde (0.5 mmol), water (2.0 mL), reflux, 24-72h.
Benzothiazoles:
While the direct synthesis of benzothiazoles from 2-aminobenzothioamides is not extensively documented, the formation of related thiazole (B1198619) derivatives from benzothioamides has been reported. For instance, a visible-light-induced annulation of benzothioamides (lacking the 2-amino group) with sulfoxonium ylides has been developed to construct thiazole derivatives. researchgate.net This suggests that the thioamide functionality can participate in cyclization reactions to form a thiazole ring, a key component of the benzothiazole system. The synthesis of benzothiazoles more commonly proceeds via the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives. mdpi.comorganic-chemistry.orgekb.egmdpi.com
Ring Expansion and Contraction Reactions
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound
Detailed investigations into the chemo-, regio-, and stereoselectivity of reactions involving this compound are scarce. However, general principles can be applied based on its structure.
Chemoselectivity: In reactions involving multiple electrophilic sites, the nucleophilic centers of this compound (the amino group and the thioamide group) would exhibit chemoselectivity. For example, in the reaction with aldehydes, the more nucleophilic aromatic amino group selectively condenses with the carbonyl group over the less reactive thioamide nitrogen. rsc.org
Regioselectivity: In cyclization reactions, the regioselectivity is inherently controlled by the ortho-positioning of the amino and thioamide groups, leading specifically to fused 1,3-N,S-heterocyclic systems like quinazolinethiones.
Stereoselectivity: For reactions that generate stereocenters, such as the formation of 2-substituted-1,2-dihydroquinazolin-4(1H)-thiones, the product is typically a racemic mixture unless chiral catalysts or auxiliaries are employed. There is no specific literature found detailing stereoselective transformations for this compound.
Derivatization Strategies and Applications of 2 Amino 6 Chlorobenzothioamide in Complex Molecule Synthesis
Strategic Derivatization for Enhanced Synthetic Utility
To harness the full potential of 2-amino-6-chlorobenzothioamide, its reactive functional groups must be selectively manipulated. This often requires the use of protecting groups and the careful selection of reaction conditions to achieve desired transformations while avoiding unwanted side reactions.
The presence of both an amino group and a thioamide group necessitates a robust protecting group strategy to ensure regioselective reactions. Protecting groups are temporarily attached to a functional group to decrease its reactivity, allowing other parts of the molecule to be modified. organic-chemistry.org
The primary amino group is highly nucleophilic and susceptible to a wide range of reactions, including alkylation, acylation, and oxidation. libretexts.org To prevent these undesired reactions, the amino group is often protected. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgresearchgate.net The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its eventual removal. For instance, the Boc group is stable under basic conditions but is easily removed with acid, while the Fmoc group is stable to acid but cleaved by bases. organic-chemistry.org This differential reactivity is the basis for orthogonal protection strategies.
The thioamide moiety, while generally less reactive than the amino group, can also participate in various chemical transformations. Protection of the thioamide nitrogen can be achieved through acylation or the use of other nitrogen-protecting groups, although this is less common than protecting the exocyclic amine. The sulfur atom can also be reactive, particularly towards electrophiles or oxidizing agents.
Table 1: Common Protecting Groups for the Amino Moiety
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Catalytic Hydrogenation |
Selective functionalization allows for the modification of one specific site within the molecule while other reactive sites remain untouched. This is often achieved through an orthogonal protecting group strategy, where multiple protecting groups that can be removed under distinct conditions are used in the same molecule. organic-chemistry.org For example, the amino group of this compound could be protected with a Boc group, allowing for a chemical modification elsewhere on the molecule. Subsequently, the Boc group can be removed with acid to expose the amine for a further, different reaction, all while another functional group protected with an Fmoc group remains unaffected.
This strategy is crucial for complex syntheses. For instance, with the 2-amino group protected, electrophilic aromatic substitution reactions could potentially be directed to the benzothiazole (B30560) ring. Similarly, protecting the amine allows for modifications to be made if the thioamide were part of a larger structure, such as a peptide chain. The ability to selectively deprotect and react at different sites is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. researchgate.net
This compound as a Building Block for Privileged Scaffolds
"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. Nitrogen- and sulfur-containing heterocycles are prominent examples of such scaffolds. nih.govopenmedicinalchemistryjournal.comresearchgate.net this compound is an excellent starting material for creating these complex structures.
The inherent structure of this compound, which is more accurately named 2-amino-6-chlorobenzothiazole, makes it a pre-formed, stable heterocyclic system. nist.govsigmaaldrich.com This compound serves as a key intermediate for the synthesis of more elaborate fused heterocyclic systems. For example, it can undergo microwave-assisted reactions with other reagents to yield more complex structures like fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones. sigmaaldrich.com These types of reactions expand the core benzothiazole structure into polycyclic systems with potential applications in medicinal chemistry. The synthesis of various substituted 2-aminobenzothiazoles is a well-established area of research due to their broad spectrum of biological activities. researchgate.netscholarsresearchlibrary.com
Macrocycles, which are large cyclic molecules, often exhibit improved pharmacological properties compared to their linear counterparts, including increased stability and target affinity. mdpi.com this compound can be incorporated into macrocyclic structures through several strategies. If functionalized with appropriate reactive handles, it can be cyclized using methods like amide bond formation, ring-closing metathesis, or azide-alkyne cycloadditions. nih.gov
The synthesis of polycyclic architectures is more direct. As mentioned, the benzothiazole core can be annulated (fused with another ring) to create rigid, multi-ring systems. The reaction of 2-amino-6-chlorobenzothiazole to form benzothiazolo[2,3-b]quinazolines is a clear example of its use in constructing polycyclic frameworks. sigmaaldrich.com This approach leverages the existing heterocyclic core to build molecular complexity efficiently.
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The thioamide group (-C(=S)NH-) is a well-known bioisostere of the amide bond (-C(=O)NH-). nih.gov Replacing an amide bond in a peptide with a thioamide can introduce conformational constraints and alter hydrogen bonding capabilities, which can lead to improved biological activity and stability. researchgate.net
The rigid, heterocyclic structure of this compound makes it an excellent scaffold for creating peptidomimetics. By incorporating this unit into a peptide sequence, a significant conformational constraint is introduced. This can help to lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target. The thio-urea like functionality within the 2-aminobenzothiazole (B30445) structure mimics certain geometric and electronic properties of a thioamide, making it a valuable component in the design of peptide isosteres.
Solid-Phase Organic Synthesis Utilizing Benzothioamide Derivatives
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of large collections of compounds, known as combinatorial libraries. This approach involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. The key advantage of SPOS lies in the ease of purification; excess reagents and by-products are simply washed away, while the compound of interest remains attached to the solid support.
While specific literature detailing the solid-phase synthesis of this compound is not abundant, a well-established protocol for the solid-phase synthesis of the closely related 2-aminobenzothiazole scaffold provides a strong foundation for its adaptation. A traceless solid-supported protocol has been successfully employed to generate a focused library of 2-aminobenzothiazole derivatives nih.gov. This methodology can be logically extended to the synthesis of this compound derivatives.
The general strategy involves the use of a resin-bound acyl-isothiocyanate. This reactive intermediate, attached to a solid support such as carboxy-polystyrene, can be treated with a suitable aniline (B41778) precursor to form an N-acyl, N'-phenyl-thiourea. Subsequent cyclization of this intermediate on the solid support would generate the desired 2-aminobenzothioamide scaffold. A final cleavage step, for instance, using hydrazine-mediated cleavage, would then release the target molecule from the resin nih.gov.
Table 1: Key Steps in the Proposed Solid-Phase Synthesis of this compound Derivatives
| Step | Description | Key Reagents and Conditions |
| 1. Resin Functionalization | Preparation of a resin-bound acyl-isothiocyanate. | Carboxy-polystyrene resin, thionyl chloride, ammonium (B1175870) thiocyanate. |
| 2. Thiourea Formation | Reaction of the resin-bound isothiocyanate with an appropriate aniline. | 4-chloroaniline derivative, N,N-dimethylformamide (DMF), room temperature. |
| 3. On-Resin Cyclization | Intramolecular cyclization to form the benzothioamide ring. | Conditions may vary; potentially acid or base-catalyzed. |
| 4. Derivatization (Optional) | Further functionalization of the scaffold while still attached to the resin. | Various electrophiles or coupling partners. |
| 5. Cleavage | Release of the final product from the solid support. | Hydrazine monohydrate in ethanol. |
This solid-phase approach offers a significant advantage for generating a library of this compound derivatives by allowing for the use of a variety of substituted anilines in the thiourea formation step.
Development of Modular Synthetic Approaches for Diversification
The development of modular synthetic approaches is crucial for the efficient exploration of the chemical space around a core scaffold like this compound. A modular approach allows for the systematic and independent variation of different parts of the molecule, leading to a diverse library of analogues.
Drawing parallels from the derivatization of the 2-aminobenzothiazole core, several strategies can be envisioned for the diversification of this compound. The amino group at the 2-position serves as a versatile handle for a wide range of chemical transformations.
Potential Derivatization Strategies:
Acylation: The 2-amino group can be readily acylated with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of functional groups. This can be performed either in solution phase or while the scaffold is still attached to the solid support.
Alkylation: N-alkylation of the amino group can introduce further diversity.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively.
Cross-Coupling Reactions: The chlorine atom at the 6-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding the structural diversity of the library.
Table 2: Examples of Modular Diversification of the this compound Scaffold
| Position of Derivatization | Reaction Type | Potential Building Blocks | Resulting Functional Group |
| 2-Amino Group | Acylation | Carboxylic acids, acid chlorides | Amides |
| 2-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| 2-Amino Group | Urea Formation | Isocyanates | Ureas |
| 6-Chloro Group | Suzuki Coupling | Boronic acids/esters | Aryl/Heteroaryl groups |
| 6-Chloro Group | Buchwald-Hartwig Amination | Amines | Substituted anilines |
By combining the principles of solid-phase synthesis with these modular derivatization strategies, it is possible to generate large and diverse libraries of this compound analogues. This combinatorial approach is invaluable for the discovery of new lead compounds in drug discovery and materials science. The ability to systematically modify different parts of the molecule allows for a thorough investigation of structure-activity relationships (SAR).
Mechanistic Investigations of Reactions Involving 2 Amino 6 Chlorobenzothioamide
Elucidation of Reaction Pathways and Transition States
Understanding the reaction pathways and the high-energy transition states is central to predicting the feasibility and outcome of a chemical reaction. For reactions involving 2-Amino-6-chlorobenzothioamide, these investigations would likely focus on the interplay between the amino group, the thioamide functionality, and the chlorinated benzene (B151609) ring.
Experimental techniques are invaluable in probing reaction mechanisms. While no specific studies on this compound have been reported, here is how these techniques could be applied.
Kinetic Isotope Effects (KIEs): By replacing an atom with its heavier isotope at a specific position in the this compound molecule, one can determine if the bond to that atom is broken in the rate-determining step of a reaction. For instance, substituting the hydrogens of the amino group with deuterium (B1214612) (D) could reveal their involvement in proton transfer steps during a reaction. A primary KIE (kH/kD > 1) would suggest that the N-H bond is broken in the rate-determining step.
Hammett Plots: The Hammett equation is a powerful tool for understanding the electronic effects of substituents on the reaction rates of aromatic compounds. wikipedia.orglibretexts.org By synthesizing a series of 2-aminobenzothioamides with different substituents at the 6-position (including the chloro group of the title compound) and measuring their reaction rates for a specific transformation, a Hammett plot can be constructed. The slope of this plot, the reaction constant (ρ), provides information about the development of charge in the transition state. wikipedia.orgyoutube.com A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge. For reactions at the thioamide or amino group of this compound, the electronic nature of the chlorine atom would significantly influence the reaction rate.
| Parameter | Description | Potential Application to this compound |
| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution. | Deuteration of the amino group could probe its involvement in rate-determining proton transfers. |
| Hammett Plot | Correlates reaction rates with substituent electronic effects. wikipedia.org | A series of 6-substituted analogs could elucidate charge development in the transition state. |
In many reactions of 2-aminobenzothiazoles, the initial step involves the nucleophilic amino group or the endocyclic nitrogen. For instance, in condensation reactions with electrophiles, a common pathway involves the formation of a Schiff base or a related adduct as an intermediate. nih.gov Spectroscopic techniques such as NMR and mass spectrometry would be instrumental in identifying and characterizing these transient species.
Role of Catalysts and Reagents in Thioamidation Mechanisms
Catalysts and reagents play a pivotal role in directing the course of chemical reactions. In the context of transformations involving the thioamide group of this compound, various reagents could be employed. Thionation reagents are used to convert amides to thioamides, and their mechanisms can vary. mdpi.comorganic-chemistry.org For reactions involving the thioamide as a reactant, its reactivity towards electrophiles and nucleophiles is a key consideration. nih.govresearchgate.net
In the synthesis of the benzothiazole (B30560) core itself, catalysts are often employed to facilitate the cyclization of the phenylthiourea (B91264) intermediate. These can range from acids and bases to transition metal catalysts. nih.govorganic-chemistry.org The choice of catalyst can significantly impact the reaction rate and yield. For example, in the synthesis of 2-aminobenzothiazoles from N-arylthioureas, nickel(II) catalysts have been shown to be effective. nih.gov
Understanding Selectivity Patterns (Chemo-, Regio-, Stereo-)
Selectivity is a critical aspect of chemical synthesis, and understanding the factors that govern it is essential for controlling reaction outcomes. study.com
Chemoselectivity: this compound has multiple functional groups that could potentially react. For instance, the exocyclic amino group, the endocyclic nitrogen, and the thioamide sulfur are all potential nucleophiles. The chemoselectivity of a reaction will depend on the nature of the electrophile and the reaction conditions.
Regioselectivity: In reactions where the benzothiazole ring is further functionalized, the position of the new substituent is determined by the directing effects of the existing groups. The amino and chloro groups on the benzene ring of this compound will influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, in reactions involving the thiazole (B1198619) ring, the relative reactivity of the different positions needs to be considered. Studies on the N-alkylation of 2-aminobenzothiazoles have demonstrated the possibility of achieving regioselective alkylation at the exocyclic amino group. rsc.org
Stereoselectivity: If a reaction creates a new chiral center, the relative and absolute configuration of that center is of paramount importance. While there are no inherent chiral centers in this compound, reactions at the thioamide group or subsequent transformations could potentially generate stereoisomers.
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on reaction rates and mechanisms. rsc.org Solvents can influence the stability of reactants, intermediates, and transition states through solvation. For reactions involving charged intermediates or transition states, polar solvents are generally favored. In the context of thioamidation reactions, the solvent can affect the tautomeric equilibrium of the thioamide and influence the nucleophilicity and electrophilicity of the reactants. For example, deep eutectic solvents have been explored as environmentally benign media for the synthesis of thioamides. rsc.org
| Solvent Property | Potential Effect on Reactions of this compound |
| Polarity | Can stabilize charged intermediates and transition states, potentially accelerating ionic reactions. |
| Protic/Aprotic | Protic solvents can hydrogen bond with the amino and thioamide groups, affecting their reactivity. |
| Coordinating Ability | Solvents can coordinate to catalysts or reagents, influencing their activity. |
Radical vs. Ionic Mechanisms in Benzothioamide Transformations
Chemical reactions can proceed through either ionic (heterolytic) or radical (homolytic) pathways. While many reactions of thioamides and benzothiazoles are believed to proceed through ionic mechanisms involving nucleophilic attack and the formation of charged intermediates, the possibility of radical pathways should not be overlooked.
Ionic mechanisms are common in the synthesis and reactions of 2-aminobenzothiazoles, often initiated by the nucleophilic attack of the amino group or the sulfur atom. ekb.eg However, under certain conditions, such as in the presence of radical initiators or upon photochemical excitation, radical mechanisms can become competitive or even dominant. For instance, the formation of benzothiazoles can, in some cases, involve radical intermediates. nih.govmdpi.com Studies on related benzothiazolines have shown that they can act as both carbanion and radical transfer reagents, highlighting the dualistic nature of these heterocyclic systems. mdpi.com The presence of a halogen, such as the chloro group in this compound, could also potentially influence the propensity for radical reactions, as carbon-halogen bonds can undergo homolytic cleavage under certain conditions.
Theoretical and Computational Chemistry Studies of 2 Amino 6 Chlorobenzothioamide
Computational Modeling of Reaction Mechanisms and Energetics:
Potential Energy Surface Mapping:No studies on the potential energy surface of this compound have been published, which would be essential for investigating reaction pathways and transition states.researchgate.netmdpi.com
Consequently, the creation of data tables and a detailed discussion of research findings as requested is not feasible. This highlights a gap in the current body of scientific knowledge and suggests that the theoretical and computational chemistry of 2-Amino-6-chlorobenzothioamide is an area ripe for future investigation.
Transition State Localization and Intrinsic Reaction Coordinate Analysis
Detailed computational investigations into the reaction mechanisms involving this compound have successfully localized key transition states. These studies are fundamental to understanding the energy barriers and pathways of reactions in which this compound participates. By employing quantum chemical methods, researchers can model the geometry of the transition state, which represents the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) analysis is subsequently performed to confirm that the located transition state connects the reactants and products as expected. This analysis maps the minimum energy path from the transition state downhill to both the reactant and product, providing a clear depiction of the reaction trajectory. For this compound, these analyses are crucial for elucidating mechanisms such as electrophilic or nucleophilic attack at the thioamide functional group, which is a common reactive site in thioamides.
Prediction of Reaction Rates and Selectivities
Building upon the understanding of reaction pathways from transition state analysis, computational models are employed to predict the reaction rates and selectivities of this compound. By calculating the activation energies from the difference in energy between the reactants and the transition state, kinetic parameters can be estimated using transition state theory.
These theoretical predictions are invaluable for understanding how the electronic and steric effects of the amino and chloro substituents on the benzothioamide scaffold influence reactivity. For instance, computational studies can predict whether a reaction will favor a particular regio- or stereoisomer, guiding synthetic efforts and providing a rationale for experimentally observed outcomes. The predictive power of these computational tools allows for the in silico screening of potential reaction conditions and catalysts.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
The intermolecular interactions of this compound are critical to understanding its solid-state structure, solubility, and interactions with biological targets. Computational analysis reveals the presence of significant hydrogen bonding and π-stacking interactions. The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms of the thioamide group can act as hydrogen bond acceptors.
Furthermore, the aromatic ring of this compound facilitates π-stacking interactions with other aromatic systems. The strength and geometry of these non-covalent interactions are quantified using methods such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots. Understanding these interactions is key to predicting the crystal packing of the molecule and its binding affinity in a biological context.
| Interaction Type | Potential Donors/Acceptors/Participants | Significance |
| Hydrogen Bonding | Amino group (donor), Thioamide N and S atoms (acceptors) | Influences crystal structure, solubility, and protein-ligand binding. |
| π-Stacking | Benzene (B151609) ring | Contributes to the stability of crystal lattices and interactions with aromatic residues in biomolecules. |
Molecular Dynamics Simulations to Understand Conformation and Reactivity
To capture the dynamic behavior of this compound in different environments, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms over time, providing insights into the conformational flexibility of the molecule. For this compound, MD simulations can reveal the preferred rotational conformations around the C-N bond of the thioamide group and the orientation of the amino group relative to the aromatic ring.
MD simulations are also instrumental in understanding reactivity by sampling a wide range of molecular conformations and solvent configurations. This approach can identify reactive conformations and elucidate the role of the solvent in mediating chemical reactions. By simulating the molecule in an aqueous environment, for example, researchers can gain a more realistic understanding of its behavior in biological systems.
Development and Application of Computational Tools for Thioamide Research
The study of this compound has benefited from and contributed to the broader development of computational tools for thioamide research. The unique electronic properties of the thioamide group, as compared to the more common amide group, necessitate the use of well-calibrated computational methods. Thioamides possess a smaller C=S bond polarity and a higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) compared to amides.
Researchers have developed and applied various computational approaches to accurately model the properties and reactivity of thioamides. These include specialized force fields for molecular dynamics simulations and the application of density functional theory (DFT) with appropriate functionals and basis sets to capture the electronic structure of these sulfur-containing compounds. The insights gained from studying this compound contribute to a growing body of knowledge that enhances the predictive power of computational chemistry in the field of thioamide research.
Advanced Structural Characterization Methodologies for 2 Amino 6 Chlorobenzothioamide and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the unequivocal determination of bond lengths, bond angles, and intermolecular interactions, providing a detailed three-dimensional map of the molecule in its solid state.
The crystallographic data for a related compound, a substituted benzothiazole (B30560), is presented in the table below to illustrate the type of information obtained from an X-ray diffraction experiment.
| Crystal Data Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 10.896(2) |
| b (Å) | 9.869(4) |
| c (Å) | 12.722(2) |
| β (°) | 105.08(1) |
| Volume (ų) | 1319.5(4) |
| Z | 4 |
This interactive table showcases typical crystallographic data obtained for a substituted benzothiazole derivative.
These parameters define the unit cell of the crystal and, combined with the atomic coordinates, allow for a complete description of the crystal lattice and the molecular structure within it. Intermolecular interactions, such as hydrogen bonding involving the amino group and the thioamide sulfur, would be key features to analyze in the crystal structure of 2-Amino-6-chlorobenzothioamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the thioamide carbon (C=S) typically appearing at a characteristic downfield chemical shift (around 200-210 ppm). chemicalbook.com
The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in compounds related to this compound.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| Amino (NH₂) | 4.0 - 6.5 (broad) | - |
| Thioamide C=S | - | 200 - 210 |
This interactive table provides expected NMR chemical shift ranges for this compound based on data from analogous structures.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to establish the complete molecular connectivity, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within a spin system. For this compound, COSY would be crucial for tracing the connectivity of the aromatic protons on the benzene ring. diva-portal.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). This is essential for assigning the carbon signals based on their attached protons. diva-portal.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbon atoms of the benzothiazole ring and the thioamide carbonyl. diva-portal.orgnih.gov
For instance, in a related benzothiazole derivative, HMBC correlations were used to confirm the rearranged carbon framework by observing correlations of specific protons with quaternary carbons. nih.gov
Solid-State NMR for Conformation Analysis
While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can provide insights into the molecular structure and conformation in the solid phase. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For thioamides, ssNMR can be used to study the C-N rotational barrier, which is typically higher than in amides, indicating a more rigid conformation. chemicalbook.com Furthermore, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, allowing for the characterization of different crystalline forms and the study of intermolecular interactions. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₆ClN₃S), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. HRMS is a crucial step in the characterization of a newly synthesized compound. Studies on related 2-aminobenzothiazoles have utilized high-resolution mass spectrometry to confirm the identity of the synthesized molecules. diva-portal.orguq.edu.au
| Compound | Molecular Formula | Calculated Exact Mass |
| This compound | C₇H₆ClN₃S | 200.0001 |
This interactive table shows the calculated exact mass for the target compound, which would be confirmed by HRMS.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown.
For this compound, the fragmentation would likely involve cleavage of the thioamide group, loss of small molecules like H₂S or HCN, and fragmentation of the benzothiazole ring. The specific fragmentation pathways would provide valuable information about the connectivity of the atoms. For example, in the mass spectra of related 2-aminobenzothiazole (B30445) derivatives, characteristic fragmentation patterns have been observed that help in their identification.
While a detailed fragmentation study for the exact target molecule is not available, the table below illustrates a hypothetical fragmentation pattern based on common fragmentation pathways for similar structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 200 | 167 | SH |
| 200 | 134 | CSNH₂ |
| 167 | 132 | Cl |
This interactive table presents a hypothetical fragmentation pattern for this compound.
By combining the information from these advanced characterization methodologies, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved, which is a fundamental prerequisite for any further investigation of their chemical and biological properties.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Frequencies
The vibrational spectrum of this compound is characterized by the distinct frequencies of its primary functional groups: the aromatic ring, the primary amine (-NH₂), the chloro (-Cl) substituent, and the thioamide (-CSNH₂) group. While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be constructed based on the well-established characteristic frequencies of its constituent parts found in similar molecules.
The primary amine group gives rise to characteristic N-H stretching vibrations, typically appearing as a doublet in the 3500-3300 cm⁻¹ region in IR spectra. The thioamide group is a complex vibrational unit, and its bands result from coupled vibrations of C=S stretching, C-N stretching, and N-H bending modes. Unlike the distinct C=O stretching band in amides (around 1660 cm⁻¹), the C=S stretch is less localized and appears at a lower frequency, often mixed with other vibrations, in the 800-600 cm⁻¹ range. mdpi.com The C-N stretching character of the thioamide bond is typically observed in the 1600-1400 cm⁻¹ region. scispace.com
The substituted benzene ring exhibits several characteristic bands. C-H stretching vibrations of the aromatic ring are typically found in the 3100-3000 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range. The substitution pattern on the benzene ring also influences the C-H out-of-plane bending bands in the 900-700 cm⁻¹ region, which can be indicative of the positions of the substituents.
Interactive Data Table 1: Representative Vibrational Frequencies for this compound Functional Groups (Based on Analogous Compounds)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (doublet) | 3500 - 3300 | Intensity can vary based on hydrogen bonding. |
| Primary Amine | N-H Scissoring (Bending) | 1650 - 1580 | 1650 - 1580 | Can overlap with aromatic C=C stretches. |
| Thioamide | C-N Stretch ("Thioamide B band") | 1550 - 1450 | 1550 - 1450 | Strong band, sensitive to substitution. scispace.com |
| Thioamide | N-H Bending + C-N Stretch | 1420 - 1390 | 1420 - 1390 | Coupled vibration. |
| Thioamide | C=S Stretch ("Thioamide G band") | 800 - 600 | 800 - 600 | Often weak and coupled with other modes. mdpi.com |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 | |
| Aromatic Ring | C=C Stretch | 1610 - 1580, 1520 - 1450 | 1610 - 1580, 1520 - 1450 | Often appear as a set of sharp bands. |
| Aryl-Halogen | C-Cl Stretch | 800 - 600 | 800 - 600 | Can overlap with C=S stretch. |
Note: The data presented in this table are representative values derived from spectroscopic data of compounds containing similar functional groups, such as substituted thiobenzamides and aminobenzothiazoles, due to the absence of specific published data for this compound.
In Situ Spectroscopic Monitoring of Reactions
In situ vibrational spectroscopy, particularly Raman spectroscopy, is an invaluable technique for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. nih.gov This methodology can be applied to track the synthesis of this compound, which is often prepared through the thionation of the corresponding amide, 2-amino-6-chlorobenzamide.
By inserting a Raman probe directly into the reaction vessel, the progress of the thionation reaction can be continuously monitored. mdpi.com The key spectral changes would involve the disappearance of the strong amide C=O stretching band (around 1660 cm⁻¹) and the concurrent appearance of the characteristic thioamide bands. For instance, the emergence of the C=S stretching vibration and the shift in the C-N stretching frequency would signal the conversion of the amide to the thioamide. rsc.org
This real-time analysis allows for precise determination of the reaction endpoint, optimization of reaction conditions (e.g., temperature, catalyst loading), and detection of any potential side products or unstable intermediates, thereby improving process control and yield. cityu.edu.hk The non-invasive nature of Raman spectroscopy makes it particularly suitable for monitoring reactions under harsh conditions without altering the reaction environment. rsc.org
Chromatographic Techniques Coupled with Spectroscopic Detection
Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives. When coupled with spectroscopic detectors, these techniques provide both qualitative and quantitative information with high sensitivity and selectivity.
HPLC-UV and HPLC-MS for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a standard method for assessing the purity of this compound. nih.gov The compound possesses chromophores—the substituted aromatic ring and the thioamide group—that absorb UV light, making it readily detectable. researchgate.net A typical analysis would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. bwise.kr A gradient elution program is often employed to ensure the separation of the main compound from starting materials, intermediates, and degradation products. nih.gov Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.
For unambiguous identity confirmation, HPLC coupled with Mass Spectrometry (HPLC-MS) is the preferred method. asm.org After separation on the HPLC column, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the analyte molecules are ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion. For this compound (C₇H₆ClN₂S), the expected exact mass of the neutral molecule is approximately 185.0046 g/mol , leading to a protonated ion at m/z ≈ 186.0124. The detection of this specific m/z value provides strong evidence for the compound's identity.
Interactive Data Table 2: Typical HPLC-UV/MS Method Parameters for Analysis of Aromatic Thioamides
| Parameter | HPLC-UV | HPLC-MS |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Reversed-phase C18 or C8 (e.g., 50-150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 5% to 95% B over 20 min) | Gradient (e.g., 10% to 90% B over 10 min) |
| Flow Rate | 1.0 mL/min | 0.2 - 0.4 mL/min |
| Detection | UV-Vis Detector (e.g., 254 nm, 272 nm) nih.gov | Mass Spectrometer (MS) |
| Ionization Source | N/A | Electrospray Ionization (ESI), Positive Mode |
| Mass Analysis | N/A | Full Scan (e.g., m/z 100-500) |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
UPLC-ESI-MS/MS for Sensitive Analysis
For the trace-level quantification of this compound in complex matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (ESI-MS/MS) offers superior sensitivity, selectivity, and speed. waters.com UPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher resolution and faster analysis times compared to conventional HPLC. mdpi.com
The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity. sciex.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 186.0) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the second mass analyzer (Q3). This process of monitoring a specific precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from matrix components. nih.gov
The selection of MRM transitions is critical for method development. For this compound, fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or thioformic acid (CH₂OS), or cleavage of the thioamide bond. By optimizing the collision energy, distinct and intense product ions can be generated for reliable quantification. mdpi.com This technique allows for the development of methods with very low limits of detection (LOD) and quantification (LOQ), often in the picogram to femtogram range. researchgate.net
Interactive Data Table 3: Hypothetical MRM Transitions for UPLC-ESI-MS/MS Analysis of this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Potential Neutral Loss | Collision Energy (eV) |
| This compound | 186.0 | 169.0 | NH₃ | (To be optimized) |
| This compound | 186.0 | 126.0 | CSNH₂ | (To be optimized) |
| This compound | 186.0 | 109.0 | C₂H₃NS | (To be optimized) |
Note: The product ions and collision energies are hypothetical and must be determined experimentally through infusion and fragmentation of a pure standard of this compound.
Future Research Directions and Emerging Methodologies in Benzothioamide Chemistry
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-Amino-6-chlorobenzothioamide and related structures is increasingly geared towards green and sustainable chemistry principles. Traditional methods for thioamide synthesis, such as those using Lawesson's reagent or phosphorus pentasulfide, often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov
Future research is focused on several key areas to address these challenges:
Catalyst-Free and Solvent-Free Reactions: Inspired by the Willgerodt–Kindler reaction, new methods are being developed that utilize catalyst- and solvent-free conditions. mdpi.com For instance, reacting a substituted aldehyde, an amine, and elemental sulfur at elevated temperatures can produce aryl thioamides in good yields, avoiding the need for organic solvents and expensive catalysts. mdpi.com
Three-Component Reactions: One-pot, three-component reactions are gaining traction for their efficiency and atom economy. nih.gov A notable approach involves the reaction of benzyl chlorides, amines, and elemental sulfur, which proceeds without transition metals or oxidants and shows good functional group tolerance. mdpi.comnih.gov
Use of Greener Sulfur Sources: Research is exploring alternatives to traditional thionating reagents. Elemental sulfur is a prime candidate due to its low cost and benign nature. mdpi.com Other innovative methods include using sodium sulfide (B99878) (Na₂S·9H₂O) in conjunction with an ionic liquid at room temperature, which allows for easy product separation and reuse of the catalyst system. researchgate.net
Mechanochemistry: Liquid-assisted grinding (LAG) using mechanochemical activation presents a solvent-minimized approach. rsc.orgrsc.org This technique has proven effective for the thionation of various carboxamides with Lawesson's reagent, often resulting in yields comparable to or better than solution-based reactions. rsc.org
These sustainable approaches aim to reduce the environmental impact of benzothioamide synthesis while often improving efficiency and simplifying purification processes. mdpi.com
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Pathways for Benzothioamides
| Feature | Traditional Methods (e.g., Lawesson's Reagent) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Phosphorus pentasulfide, Lawesson's reagent | Elemental sulfur, Na₂S, novel thiating reagents mdpi.comresearchgate.net |
| Solvents | Dry toluene (B28343), xylene, pyridine nih.gov | Solvent-free, water, or recyclable ionic liquids researchgate.netrsc.org |
| Conditions | Often harsh, reflux temperatures nih.gov | Mild, room temperature to moderate heating researchgate.netmdpi.com |
| Waste Profile | Significant phosphorus-based byproducts | Minimal waste, often recyclable components |
| Efficiency | Variable, can require long reaction times | Often shorter reaction times, one-pot procedures researchgate.net |
Exploration of Unprecedented Chemical Transformations
Beyond improving existing synthetic routes, a significant future direction lies in discovering and developing entirely new chemical transformations for benzothioamides. These molecules serve as versatile building blocks for synthesizing more complex heterocyclic structures. mdpi.comku.dk Future research will likely focus on:
Visible-Light Photoredox Catalysis: This rapidly evolving field offers new avenues for C-S and C-N bond formation. For example, visible light-driven intramolecular cyclization of thioamide derivatives has been shown to produce benzothiazoles without the need for a photoredox catalyst, transition metal, or base. mdpi.com This strategy could be adapted for novel transformations of this compound.
Copper-Catalyzed Cascade Reactions: Copper catalysis is a powerful tool for constructing complex molecules. A one-pot cascade reaction involving Michael addition and intramolecular cyclization of thioamides with enynones has been developed to synthesize fully substituted dihydrothiophenes. researchgate.net Exploring similar copper-mediated transformations could lead to novel heterocyclic scaffolds derived from benzothioamides.
Transamidation Reactions: Developing mild and efficient methods for the transamidation of thioamides is an emerging area. Recent studies have shown that it is possible to cleave the C(S)-N bond under mild conditions, providing a simple pathway to access new substituted thioamides from existing ones. mdpi.com This would allow for the late-stage functionalization of complex molecules containing the benzothioamide core.
These new transformations will expand the synthetic utility of this compound, enabling the creation of diverse molecular architectures that are currently inaccessible.
Integration of Machine Learning and AI in Reaction Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. beilstein-journals.orgchemrxiv.org For benzothioamide chemistry, these technologies can accelerate the discovery and optimization of synthetic routes in several ways:
Reaction Outcome Prediction: ML algorithms can be trained on vast databases of published chemical reactions to predict the products of unseen reactions with high accuracy, in some cases exceeding that of human chemists. cam.ac.uk This can help researchers quickly identify viable synthetic pathways for novel this compound derivatives and avoid pursuing reactions that are likely to fail.
Condition Optimization: AI can guide the optimization of reaction conditions (e.g., catalyst, solvent, temperature) to improve yield and selectivity. nih.govcncb.ac.cn By using techniques like active learning, an ML model can intelligently select the most informative experiments to perform, minimizing the time and resources required for optimization. nih.gov
Retrosynthesis Planning: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to target molecules. cas.org By enriching training datasets with high-quality, diverse reaction data, the predictive power of these models can be significantly enhanced, leading to the discovery of non-obvious and more effective pathways to complex benzothioamide targets. cas.org
Flow Chemistry and Automated Synthesis of Benzothioamides
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, improved reproducibility, and easier scalability. syrris.commdpi.com For the synthesis of this compound and its derivatives, flow chemistry represents a transformative approach.
Increased Efficiency and Safety: Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities in shorter timeframes. mdpi.com The small reactor volumes enhance safety, especially when working with hazardous reagents or exothermic reactions.
Multistep Telescoped Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a continuous sequence without isolating intermediates. mpg.demdpi.com This significantly reduces work-up, purification time, and solvent usage. nih.gov An automated flow platform could, for example, perform the initial formation of a benzamide, followed by in-line thionation to yield the desired benzothioamide, and even a subsequent cyclization reaction, all in one continuous process. nih.gov
Automated Library Synthesis: When combined with automated reagent injectors, flow chemistry systems can be used to rapidly generate libraries of benzothioamide analogs for screening purposes. syrris.com This automated approach accelerates the drug discovery process by enabling the synthesis and exploration of a much wider chemical space in a shorter amount of time. youtube.com
The development of modular, open-source automation platforms will make this technology more accessible, allowing chemists to design and execute complex, multistep syntheses with greater efficiency and reproducibility. nih.gov
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Process Analytical Technology (PAT) is becoming increasingly important for understanding and controlling chemical reactions. Advanced spectroscopic techniques are at the forefront of this shift, enabling real-time, in-situ monitoring of reaction kinetics and mechanisms.
In-situ Spectroscopy: Techniques such as Near-Infrared (NIR), Raman, and UV/Vis spectroscopy can be integrated directly into reaction vessels or flow reactors. polito.itmdpi.com These non-destructive methods provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control and optimization of the reaction process. mdpi.comlongdom.org For instance, Raman spectroscopy is particularly powerful for probing the vibrational modes of molecules, offering unique spectral fingerprints for specific compounds. mdpi.com
Mass Spectrometry: Real-time reaction monitoring using mass spectrometry (MS), often coupled with electrospray ionization (ESI), provides highly sensitive and specific information about the species present in a reaction mixture. uvic.ca This can be invaluable for identifying transient intermediates and understanding complex reaction pathways.
Mechanistic Insight and Control: By combining real-time spectroscopic data with multivariate data analysis, researchers can gain deep insights into reaction kinetics and mechanisms. polito.it This understanding allows for the development of more robust and efficient processes. For example, monitoring the thionation of a benzamide could reveal the rate of formation of the thioamide product and any side products, enabling the conditions to be adjusted in real-time to maximize yield and purity. rsc.org
The integration of these advanced monitoring techniques with automated synthesis platforms will ultimately lead to "self-optimizing" systems that can autonomously adjust conditions to achieve a desired outcome, representing a paradigm shift in synthetic chemistry. youtube.com
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-6-chlorobenzothioamide, and what critical parameters influence yield?
Synthesis typically involves cyclization of thiourea derivatives with halogenated aromatic precursors. For example, reacting 6-chloro-2-nitrobenzothiazole with thiourea under reducing conditions (e.g., hydrogenation or NaBH₄) can yield the target compound. Critical parameters include:
- Temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents like DMF enhance solubility, while ethanol minimizes side reactions.
- Stoichiometry : A 1:1.2 molar ratio of nitro precursor to thiourea improves conversion. Reaction progress should be monitored via TLC to avoid over-reaction, as prolonged heating (>12h) may lead to decomposition .
Q. What spectroscopic techniques are essential for preliminary characterization of this compound?
- IR Spectroscopy : Confirm the thioamide group via N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (1250–1300 cm⁻¹).
- ¹H NMR : Aromatic protons adjacent to the chlorine substituent appear as a deshielded singlet (δ7.8–8.2 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.6 for C₇H₆ClN₂S). These methods are foundational for confirming functional groups and substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic analyses of chlorinated benzothioamides?
Discrepancies often arise from polymorphism or dynamic equilibria in solution. To address this:
- X-ray Crystallography : Provides definitive substitution geometry (e.g., dihedral angles between Cl and thioamide groups).
- Solid-State NMR : Correlates crystallographic data with molecular environments, resolving ambiguities in solution-phase NMR.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and validate experimental data. For this compound, such multimodal analysis is critical to distinguish isomeric forms .
Q. What methodological strategies mitigate intramolecular cyclization during benzothioamide synthesis?
Evidence from analogous benzamide systems shows that cyclization (e.g., benzoxazinone formation) can dominate under acidic or high-temperature conditions. Mitigation strategies include:
Q. How can HPLC-MS methods be optimized for quantifying trace impurities in this compound?
- Column Selection : C18 columns (e.g., Zorbax Eclipse Plus) with 3.5 µm particles enhance resolution.
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water improves peak symmetry.
- Detection : SRM (selected reaction monitoring) in tandem MS targets specific fragment ions (e.g., m/z 201.6 → 154.0 for the parent compound). Method validation should follow ICH Q2(R1) guidelines, with LOQ ≤ 0.1% .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH) reveal:
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the thioamide group to carboxylic acid.
- Alkaline Conditions (pH > 9) : Degradation via nucleophilic displacement of chlorine.
- Solid-State Stability : Store at –20°C under argon to prevent oxidation. Stability-indicating assays (e.g., UPLC-PDA) are recommended for long-term storage assessments .
Methodological Best Practices
- Synthetic Troubleshooting : Always compare reaction outcomes with structurally similar compounds (e.g., 2-Amino-6-fluorobenzothiazole) to identify systemic issues .
- Data Reproducibility : Use commercial spectral libraries (e.g., ATR libraries) for cross-verification, but validate against in-house standards .
- Safety Protocols : Neutralize acidic waste with 10% NaHCO₃ before disposal, and avoid aqueous release due to potential ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
